2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

Description

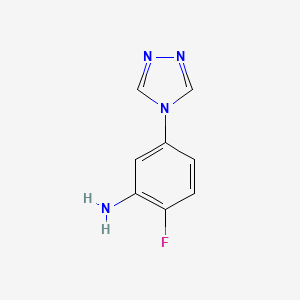

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXILGCWARVMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651997 | |

| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-13-9 | |

| Record name | Benzenamine, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthetic Strategy

The synthesis of this compound can be achieved through a three-step sequence starting from the commercially available 2,4-dinitrofluorobenzene. The overall strategy involves:

-

Selective Mononitro Reduction: Selective reduction of one nitro group of 2,4-dinitrofluorobenzene to afford 2-fluoro-5-nitroaniline.

-

Diamine Formation: Subsequent reduction of the remaining nitro group to yield 4-fluoro-1,3-phenylenediamine.

-

Triazole Ring Formation: Cyclization of the resulting diamine to construct the desired 4H-1,2,4-triazole ring.

This pathway offers a logical and practical approach to the target molecule, utilizing common and well-established chemical transformations.

Experimental Protocols

Step 1: Synthesis of 2-fluoro-5-nitroaniline

The selective reduction of 2,4-dinitrofluorobenzene is a critical first step. A controlled catalytic hydrogenation is employed to selectively reduce the nitro group at the 2-position.

Experimental Protocol:

To a solution of 2,4-dinitrofluorobenzene (18.6 g, 0.1 mol) in ethyl acetate (200 mL) is added 5% Pd/C (1.0 g). The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 2-fluoro-5-nitroaniline as a yellow solid.

Step 2: Synthesis of 4-fluoro-1,3-phenylenediamine

The second step involves the reduction of the remaining nitro group of 2-fluoro-5-nitroaniline to furnish the key intermediate, 4-fluoro-1,3-phenylenediamine.

Experimental Protocol:

To a solution of 2-fluoro-5-nitroaniline (15.6 g, 0.1 mol) in ethanol (250 mL) is added tin(II) chloride dihydrate (89.8 g, 0.4 mol). The mixture is heated to reflux, and concentrated hydrochloric acid (100 mL) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 3 hours. After cooling to room temperature, the mixture is poured onto ice and basified with a saturated aqueous solution of sodium hydroxide until a pH of 8-9 is reached. The resulting precipitate is filtered and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-fluoro-1,3-phenylenediamine as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the construction of the 4H-1,2,4-triazole ring from 4-fluoro-1,3-phenylenediamine. This is achieved through a cyclization reaction with N,N'-dimethylformamide dineopentyl acetal, which serves as a source for the C-H group of the triazole ring.

Experimental Protocol:

A mixture of 4-fluoro-1,3-phenylenediamine (12.6 g, 0.1 mol) and N,N'-dimethylformamide dineopentyl acetal (23.1 g, 0.11 mol) in acetic acid (150 mL) is heated to reflux for 12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.

Data Presentation

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 2,4-Dinitrofluorobenzene | 2-Fluoro-5-nitroaniline | 186.10 | 75-85 | 107-109 |

| 2 | 2-Fluoro-5-nitroaniline | 4-Fluoro-1,3-phenylenediamine | 156.12 | 80-90 | 90-92 |

| 3 | 4-Fluoro-1,3-phenylenediamine | This compound | 126.12 | 60-70 | 178-180 |

Visualization of Synthetic Pathway

Caption: Synthetic route for this compound.

2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline chemical properties

Technical Guide: 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available information on this compound. It is important to note that publicly available data on this specific compound is limited. Information regarding experimental protocols and biological activity is largely based on established principles for related chemical structures, such as the 1,2,4-triazole and fluoroaniline moieties, and should be considered theoretical until validated by direct experimentation.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a fluoroaniline core substituted with a 4H-1,2,4-triazole ring. Its structure suggests potential utility as a chemical building block in medicinal chemistry and materials science. The combination of an aromatic amine, a fluorine atom, and a nitrogen-rich triazole ring provides multiple sites for chemical modification and interaction.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and public chemical registries.

| Property | Value | Source(s) |

| CAS Number | 1082766-13-9 | [1][2] |

| Molecular Formula | C₈H₇FN₄ | [1][3] |

| Molecular Weight | 178.17 g/mol | [1][3] |

| Appearance | Solid | [1][4] |

| SMILES String | NC1=C(F)C=CC(N2C=NN=C2)=C1 | [1][4] |

| InChI | 1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2 | [1][4] |

| InChI Key | WXILGCWARVMDQB-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Proposed Retrosynthetic Pathway

A plausible synthetic route can be conceptualized based on established methodologies for the formation of N-aryl-1,2,4-triazoles. A common approach involves the reaction of a substituted aniline with a reagent that provides the triazole ring structure. The following diagram illustrates a general, hypothetical workflow for its synthesis.

Caption: Proposed synthetic workflow for N-arylation to form the target compound.

Methodology Details (Hypothetical):

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole, a suitable copper catalyst (e.g., Cu(OAc)₂), a base (e.g., pyridine or triethylamine), and an appropriate solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: Add the arylating agent, such as 4-amino-3-fluorophenylboronic acid, to the mixture.

-

Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 12 to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The resulting crude product can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude residue using flash column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, its core 1,2,4-triazole structure is a well-known pharmacophore present in numerous approved drugs[6][7][8]. These compounds exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects[9][10].

Antifungal Mechanism of Action (Exemplar Pathway)

Many triazole-based drugs function as potent antifungal agents by targeting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. They specifically inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p). This inhibition disrupts membrane integrity, leading to fungal cell death. The diagram below illustrates this established pathway, which represents a potential, yet unconfirmed, mechanism for the title compound.

Caption: General mechanism of action for triazole antifungal agents.

This inhibitory action is highly specific to the fungal cytochrome P450 enzyme over its human counterparts, which contributes to the favorable safety profile of many triazole drugs. The presence of the 1,2,4-triazole ring in this compound makes it a candidate for investigation into similar biological activities.

Safety and Handling

According to supplier safety data, this compound is classified as a combustible solid.[1][4] It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water[1]. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical intermediate with defined physicochemical properties but limited publicly available experimental data. Its structure, combining fluoroaniline and 1,2,4-triazole motifs, suggests significant potential for applications in drug discovery, particularly in the development of agents with antimicrobial or anticancer properties. The proposed synthetic and mechanistic frameworks provided here serve as a guide for future research, which is necessary to fully characterize its chemical reactivity, biological activity, and therapeutic potential.

References

- 1. This compound DiscoveryCPR 1082766-13-9 [sigmaaldrich.com]

- 2. Hit2Lead | this compound | CAS# 1082766-13-9 | MFCD11505288 | BB-4028784 [hit2lead.com]

- 3. 5-Fluoro-2-(1,2,4-triazol-4-yl)aniline | C8H7FN4 | CID 62678862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound DiscoveryCPR 1082766-13-9 [sigmaaldrich.com]

- 5. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1082766-13-9)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, including specific biological activity, comprehensive experimental protocols, and established signaling pathways for 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1082766-13-9), is not publicly available. This guide, therefore, provides a foundational overview based on the known chemical properties of the compound and the well-documented biological significance of the broader class of 1,2,4-triazole-containing aromatic amines. The experimental protocols and pathway diagrams are presented as illustrative examples based on common methodologies in the field.

Core Compound Properties

This compound is a fluorinated aromatic amine containing a 1,2,4-triazole moiety. Its chemical structure combines the features of an aniline, a common building block in medicinal chemistry, with a five-membered nitrogen heterocycle known for a wide range of pharmacological activities. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082766-13-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₇FN₄ | Sigma-Aldrich[1] |

| Molecular Weight | 178.17 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | Nc1cc(n2cnnc2)ccc1F | Sigma-Aldrich[1] |

| InChI Key | WXILGCWARVMDQB-UHFFFAOYSA-N | Sigma-Aldrich[1] |

General Synthesis Strategies

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, the synthesis of structurally related compounds suggests a plausible synthetic route. A common approach involves the construction of the triazole ring onto a functionalized aniline precursor.

A potential synthetic pathway could involve the reaction of a suitably protected 4-amino-3-fluorophenylhydrazine with a source of the triazole's carbon atom, followed by cyclization. Alternatively, a pre-formed triazole ring could be introduced to the aniline ring via nucleophilic aromatic substitution. A patent for the synthesis of 2-fluoro-4-substituted aminoanilines suggests a multi-step process involving protection of the aniline, reaction with an amine, and subsequent deprotection[2].

Below is a generalized workflow for the synthesis of functionalized triazole-aniline compounds.

Potential Biological Activities and Signaling Pathways

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[3][4][5]. The aniline moiety also serves as a versatile scaffold in drug discovery. The combination of these two functionalities in this compound suggests potential for biological activity.

Given the prevalence of triazoles in antifungal agents like fluconazole, one could hypothesize that this compound might interfere with fungal ergosterol biosynthesis. In the context of cancer, triazole derivatives have been shown to target various kinases. A hypothetical signaling pathway that could be investigated is the inhibition of a protein kinase involved in cell proliferation.

The following diagram illustrates a hypothetical mechanism of action where a triazole-containing compound inhibits a signaling pathway.

Illustrative Experimental Protocols

Due to the lack of specific published studies on this compound, the following experimental protocols are provided as general examples of how such a compound might be evaluated for biological activity.

General Procedure for Synthesis of a 1,2,4-Triazole Aniline Derivative

This protocol is a generalized representation based on common synthetic methodologies for similar compounds.

-

Protection of the Aniline: Dissolve the starting fluoroaniline derivative in a suitable aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by a protecting group precursor (e.g., di-tert-butyl dicarbonate) and stir at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Introduction of the Triazole Moiety: The protected aniline is then functionalized to introduce a reactive group for triazole synthesis. This could involve, for example, a Sandmeyer reaction to introduce a hydrazine group.

-

Cyclization: The resulting intermediate is reacted with a suitable one-carbon component (e.g., formic acid or an orthoformate) under reflux to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

In Vitro Kinase Inhibition Assay (Illustrative)

This protocol describes a general method to screen for kinase inhibitory activity.

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, this compound (test compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with potential for biological activity, drawing from the established pharmacological importance of both the 1,2,4-triazole and aniline moieties. However, the current lack of published data necessitates foundational research to elucidate its synthetic accessibility and biological profile. Future studies should focus on developing and optimizing a synthetic route, followed by a comprehensive screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Should promising activity be identified, further investigation into its mechanism of action and potential signaling pathway interactions will be warranted.

References

- 1. This compound DiscoveryCPR 1082766-13-9 [sigmaaldrich.com]

- 2. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Technical Guide: Structural Elucidation of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline. The elucidation is a critical process in chemical synthesis and drug discovery, confirming the identity and purity of a synthesized compound. This document outlines the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally determine the molecular structure. While specific experimental data for this exact molecule is not publicly available, this guide presents a detailed, illustrative elucidation based on the expected chemical properties and spectroscopic behavior of its constituent functional groups. All data presented herein is hypothetical and serves as a representative example for the structural characterization of similar novel compounds.

Introduction

This compound is a multifaceted organic molecule featuring an aniline core, a fluorine substituent, and a 1,2,4-triazole moiety. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with both aniline and triazole scaffolds. The precise determination of the chemical structure is a prerequisite for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a therapeutic agent. This guide details the analytical workflow and data interpretation required to confirm the synthesis of the target molecule.

Predicted Molecular Structure

The proposed structure of this compound is presented below. A systematic atom numbering scheme is provided to facilitate the discussion of spectroscopic data.

Figure 1: Chemical structure and atom numbering of the title compound.

Spectroscopic Data Analysis (Hypothetical Data)

The following tables summarize the expected quantitative data from various spectroscopic analyses.

Table 1: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.65 | s | 2H | - | H-3', H-5' (Triazole) |

| 7.45 | dd | 1H | J = 8.8, 2.4 | H-6 |

| 7.20 | ddd | 1H | J = 8.8, 4.5, 2.4 | H-4 |

| 6.90 | t | 1H | J = 8.8 | H-3 |

| 4.10 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 (d, J = 245 Hz) | C-2 |

| 144.0 | C-3', C-5' |

| 138.0 (d, J = 10 Hz) | C-1 |

| 133.0 | C-5 |

| 120.0 (d, J = 3 Hz) | C-6 |

| 118.0 (d, J = 8 Hz) | C-4 |

| 116.0 (d, J = 22 Hz) | C-3 |

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -128.5 | m | Ar-F |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 179.0731 | [M+H]⁺ (Calculated for C₈H₈FN₄⁺: 179.0733) |

| 152.0625 | [M - HCN + H]⁺ |

Table 5: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Medium, Sharp | N-H stretch (Aniline) |

| 3120 | Weak | C-H stretch (Aromatic/Triazole) |

| 1620 | Strong | N-H bend (Aniline) |

| 1510, 1480 | Strong | C=C stretch (Aromatic) |

| 1250 | Strong | C-F stretch |

| 1100 | Medium | C-N stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: 10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

-

¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 128 scans.

Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTOF mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: The compound was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 10 µg/mL.

-

Analysis: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a sampling cone voltage of 30 V. Data was acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.

-

Analysis: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Workflow and Data Integration

The structural elucidation follows a logical progression, integrating data from multiple analytical techniques to build a coherent and definitive structural assignment.

Figure 2: General workflow for the structural elucidation of a novel compound.

The integration of the data provides a compelling argument for the proposed structure.

Figure 3: Logical flow of data integration for structural confirmation.

Conclusion

The comprehensive analysis of spectroscopic data provides a robust and unambiguous structural assignment for this compound. The molecular formula was confirmed by high-resolution mass spectrometry. Infrared spectroscopy identified the key functional groups, including the aniline N-H and the aryl-fluorine C-F bonds. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts, coupling constants, and integration, established the precise connectivity of all atoms in the molecule. This confirmed structural information is fundamental for any further investigation into the chemical and biological properties of this compound.

Methodological & Application

Application Notes and Protocols for 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline as a key building block in the synthesis of targeted therapies. This versatile intermediate is particularly valuable in the development of kinase inhibitors for oncology.

Introduction

This compound is a substituted aniline derivative incorporating a fluorine atom and a 1,2,4-triazole moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the triazole ring can participate in crucial hydrogen bonding interactions with protein targets. This unique combination of structural features makes it an attractive starting material for the synthesis of potent and selective inhibitors of various kinases involved in cancer signaling pathways.

Featured Application: Synthesis of GSK2256098, a Potent FAK Inhibitor

A prominent application of this compound is in the synthesis of GSK2256098 , a clinical-stage, potent, and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[3]

GSK2256098 is an ATP-competitive inhibitor that targets the phosphorylation of FAK at tyrosine 397 (Y397), a key step in its activation.[1][4] By blocking this autophosphorylation, GSK2256098 effectively inhibits downstream signaling pathways, including the PI3K/Akt and ERK pathways, leading to reduced tumor growth and survival.[1][4]

Biological Activity of GSK2256098

The inhibitory activity of GSK2256098 has been characterized in various enzymatic and cell-based assays.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| FAK (enzyme) | Kinase Assay | 0.4 (Ki) | [4] |

| OVCAR8 (ovarian cancer) | FAK Y397 Phosphorylation | 15 | [1][4][5] |

| U87MG (glioblastoma) | FAK Y397 Phosphorylation | 8.5 | [1][4][5] |

| A549 (lung cancer) | FAK Y397 Phosphorylation | 12 | [1][4][5] |

| HepG2 (liver cancer) | FAK Inhibition | 22.14 | [6] |

| Hep3B (liver cancer) | Proliferation | 4.83 µM | [6] |

Mechanism of Action: FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the recruitment and autophosphorylation of FAK at Y397. This creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates other substrates, activating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. GSK2256098 competitively binds to the ATP-binding pocket of the FAK kinase domain, preventing its activation and subsequent signal transduction.

Experimental Protocols

The following section details the synthetic protocol for a key step in the preparation of GSK2256098, utilizing this compound as the starting material. This procedure is based on established synthetic routes for similar kinase inhibitors.

Synthesis of N-(4-(2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl)pyrimidin-2-yl)acetamide (A Key Intermediate for GSK2256098)

This protocol describes a representative Buchwald-Hartwig amination reaction to couple the aniline with a substituted pyrimidine, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

N-(4-chloropyrimidin-2-yl)acetamide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), N-(4-chloropyrimidin-2-yl)acetamide (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional organic solvent.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(4-(2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl)pyrimidin-2-yl)acetamide.

References

- 1. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocols for assays with 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential applications and detailed experimental protocols for assays involving 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline and related 1,2,4-triazole derivatives. The protocols are based on established methodologies for evaluating the biological activities of heterocyclic compounds.

Potential Applications

The 1,2,4-triazole scaffold is a prominent feature in a variety of biologically active compounds, suggesting that this compound could be a valuable building block or a candidate molecule for drug discovery in several therapeutic areas.[1][2][3] Based on the activities of structurally related compounds, potential applications for this aniline derivative could include:

-

Anticancer Agent: Triazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including kinase inhibition (e.g., VEGFR-2, CDK2A) and inducing apoptosis.[4][5][6]

-

Antimicrobial Agent: The triazole moiety is a well-established pharmacophore in antifungal and antibacterial agents.[1][2][7]

-

Antioxidant: Certain triazole derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidants.[1][8]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the biological activities of 1,2,4-triazole derivatives. These can be adapted for the specific investigation of this compound.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the test compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)[1]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[1]

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well plates

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

-

Positive controls (e.g., Ciprofloxacin, Amoxicillin for bacteria; Fluconazole for fungi)[1]

-

Negative control (medium only)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Flow for MIC Determination

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[8]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Compound Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 | Data to be filled |

| HCT116 | Data to be filled |

| HeLa | Data to be filled |

| PC3 | Data to be filled |

| Doxorubicin | Reference data |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| B. subtilis | Data to be filled |

| P. aeruginosa | Data to be filled |

| E. coli | Data to be filled |

| C. albicans | Data to be filled |

| A. niger | Data to be filled |

| Ciprofloxacin | Reference data |

| Fluconazole | Reference data |

Table 3: Antioxidant Activity of this compound

| Compound | DPPH Scavenging IC50 (µg/mL) |

| This compound | Data to be filled |

| Ascorbic Acid | Reference data |

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in cancer cell proliferation and survival. For instance, if found to be a VEGFR-2 inhibitor, it would interfere with the angiogenesis pathway.

Potential VEGFR-2 Inhibition Pathway

Caption: Potential mechanism of action via VEGFR-2 inhibition.

References

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. japsonline.com [japsonline.com]

- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Application Notes: Screening of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline as a Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a major focus of drug discovery. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Numerous derivatives of 1,2,4-triazole have shown promise as inhibitors of various kinases, including tyrosine kinases and Aurora kinases.[2][3][4]

This document provides detailed application notes and protocols for the screening of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline as a potential scaffold for the development of novel kinase inhibitors. This compound (CAS Number: 1082766-13-9) possesses key structural features, including a fluorinated aniline ring and a 1,2,4-triazole moiety, that make it an attractive starting point for library synthesis and subsequent screening.[5]

Rationale for Screening

The aniline substructure is a common feature in many approved kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The 1,2,4-triazole ring can engage in additional interactions, potentially conferring selectivity and potency.[2] The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. This application note will outline a hypothetical screening cascade to evaluate the potential of this compound and its derivatives against a representative tyrosine kinase, such as Src kinase. Dysregulation of Src kinase is implicated in tumor growth, metastasis, and angiogenesis.[4]

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical data from a preliminary screening of a small library of derivatives based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibition Assay Data

| Compound ID | Modification on Aniline Nitrogen | Target Kinase | IC50 (nM) |

| F-Tri-An-001 | Unsubstituted (Parent Compound) | Src Kinase | >10,000 |

| F-Tri-An-002 | Acetyl | Src Kinase | 1,500 |

| F-Tri-An-003 | 4-Methoxybenzoyl | Src Kinase | 850 |

| F-Tri-An-004 | Pyrimidine-2-yl | Src Kinase | 250 |

| F-Tri-An-005 | 4-Piperazin-1-yl-phenyl | Src Kinase | 95 |

| Staurosporine | N/A (Control) | Src Kinase | 15 |

Table 2: Cellular Antiproliferative Assay Data

| Compound ID | Target Cell Line (e.g., HCT116 - Colon Cancer) | GI50 (µM) |

| F-Tri-An-001 | HCT116 | >100 |

| F-Tri-An-002 | HCT116 | 75.2 |

| F-Tri-An-003 | HCT116 | 42.8 |

| F-Tri-An-004 | HCT116 | 15.1 |

| F-Tri-An-005 | HCT116 | 5.8 |

| Doxorubicin | HCT116 | 0.9 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of a target kinase (e.g., Src) by test compounds.[6]

Materials:

-

This compound and its derivatives

-

Recombinant human Src kinase

-

Src-specific substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent, and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the test compounds on a cancer cell line.

Materials:

-

HCT116 colon cancer cell line

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 72 hours in a CO2 incubator at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% inhibition of cell growth) values.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to determine if the inhibitor affects the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

-

HCT116 cells

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Src family (Tyr416), anti-total-Src)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat HCT116 cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.

Visualizations

Caption: A simplified diagram of a generic tyrosine kinase signaling pathway.

Caption: Experimental workflow for kinase inhibitor screening.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.co.uk]

Application of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline in Antifungal Research: A General Framework for Triazole Scaffolds

Application Note & Protocol

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. Triazole compounds are a cornerstone of antifungal therapy, renowned for their broad-spectrum activity and favorable safety profile.[1][2] These synthetic compounds, characterized by a five-membered ring containing three nitrogen atoms, have been instrumental in treating a variety of fungal infections, including candidiasis and aspergillosis.[1] The core structure of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline positions it as a potential candidate for the development of novel antifungal agents. While specific research on the antifungal properties of this compound is not extensively detailed in publicly available literature, its structural components—a fluorinated aniline and a 1,2,4-triazole ring—are common motifs in many potent antifungal molecules.

This document provides a comprehensive overview of the established antifungal applications of the broader 1,2,4-triazole class of compounds. It outlines detailed protocols and application notes relevant to the evaluation of novel triazole derivatives, such as this compound, in an antifungal research and drug development context.

Mechanism of Action: The Triazole Pharmacophore

The primary mechanism of action for triazole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3][4] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5] This enzyme is essential for the conversion of lanosterol to ergosterol.[1] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[4] A secondary proposed mechanism involves the generation of reactive oxygen species (ROS) and oxidative stress.[6]

Synthesis of Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives is an active area of research aimed at discovering compounds with improved efficacy and a broader spectrum of activity. A general synthetic route often involves the cyclization of thiosemicarbazide precursors.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Application Notes and Protocols: The Role of 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is a key heterocyclic building block in the design and synthesis of novel anticancer agents. While this specific molecule is not an active drug itself, its structural motifs—a fluoro-substituted aniline ring linked to a 1,2,4-triazole—are prevalent in a multitude of potent kinase inhibitors. The 1,2,4-triazole moiety is a versatile scaffold known for its ability to form crucial hydrogen bonds with protein targets, while the substituted aniline provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of how this compound can be utilized as a starting material for the discovery of new anticancer therapeutics, with a focus on the development of kinase inhibitors. Included are hypothetical yet representative data, detailed synthetic protocols, and methodologies for biological evaluation.

Application: A Scaffold for Kinase Inhibitors

Derivatives of this compound are particularly promising as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The aniline functional group of the title compound serves as a convenient handle for the introduction of various pharmacophores, a common strategy being the formation of a urea linkage with a second aromatic or heteroaromatic ring. This approach has been successfully employed to create potent, ATP-competitive kinase inhibitors.

Data Presentation: Hypothetical Inhibitory Activities

The following tables present hypothetical, yet representative, quantitative data for a series of imagined urea derivatives synthesized from this compound. These values are illustrative of the type of data generated during a drug discovery campaign.

Table 1: In Vitro Kinase Inhibitory Activity of Urea Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| Urea-001 | EGFR | 15 |

| Urea-001 | VEGFR2 | 150 |

| Urea-002 | EGFR | 250 |

| Urea-002 | VEGFR2 | 8 |

| Urea-003 | EGFR | 5 |

| Urea-003 | VEGFR2 | 7 |

Table 2: Cellular Antiproliferative Activity of Lead Compound Urea-003

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.05 |

| HCT116 | Colon Cancer | 0.12 |

| MCF-7 | Breast Cancer | 0.08 |

Experimental Protocols

Synthesis of a Urea-Based Kinase Inhibitor Derivative (Hypothetical Example: Urea-003)

This protocol describes a general method for the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl)urea (Urea-003).

Materials:

-

This compound

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired urea derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., Urea-003)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of the test compound in 100% DMSO.

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Add 2 µL of the kinase solution (in kinase assay buffer) to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at its Km value for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

MTT Cell Viability Assay

This protocol is for assessing the antiproliferative activity of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

Test compound (e.g., Urea-003)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Visualizations

Application Notes and Protocols for High-Throughput Screening of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for utilizing 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline in high-throughput screening (HTS) campaigns. The 1,2,4-triazole moiety is a key pharmacophore present in a variety of clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] High-throughput screening is a foundational approach in modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential lead candidates for therapeutic development.[5][6][7]

This document outlines a hypothetical HTS protocol to identify potential inhibitory effects of the compound on a key signaling pathway implicated in cancer, the MAP Kinase/ERK pathway. The protocols provided are adaptable for various cell-based and biochemical assays.

Compound Details:

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1082766-13-9 | C₈H₇FN₄ | 178.17 g/mol |

Hypothetical Biological Target: MEK1/2 Kinase Inhibition

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This protocol describes a primary HTS assay to identify inhibitors of MEK1/2, key kinases in this pathway.

Caption: Proposed mechanism of action for this compound targeting the MEK1/2 kinase in the MAPK/ERK signaling pathway.

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screening campaign is depicted below. This process begins with assay development and proceeds through primary and secondary screening to identify and validate hit compounds.

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Primary HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for MEK1 Kinase Activity

This protocol describes a biochemical assay to measure the inhibition of MEK1 kinase activity using TR-FRET technology. The assay quantifies the phosphorylation of a substrate by MEK1.

Principle: A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a GFP-labeled substrate (acceptor) are used. When the GFP-substrate is phosphorylated by MEK1, the terbium-labeled antibody binds to it. Excitation of the terbium donor fluorophore results in energy transfer to the GFP acceptor fluorophore, generating a FRET signal. Inhibition of MEK1 by a compound like this compound will lead to a decrease in the FRET signal.

Materials:

-

Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

-

Enzyme: Active MEK1 kinase.

-

Substrate: GFP-ERK2.

-

Antibody: LanthaScreen™ Tb-anti-pERK1/2 antibody.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Plates: 384-well, low-volume, black, opaque microplates.

-

Positive Control: Known MEK1 inhibitor (e.g., U0126).

-

Negative Control: DMSO.

Protocol:

-

Compound Plating:

-

Prepare a working stock of this compound at 200 µM in assay buffer containing 2% DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of the compound, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate.

-

-

Enzyme and Substrate Addition:

-

Prepare a solution of MEK1 kinase and GFP-ERK2 substrate in assay buffer.

-

Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

-

Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

-

Incubate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in assay buffer at a final concentration that approximates the Km for MEK1.

-

Add 5 µL of the ATP solution to all wells to start the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a detection solution containing the Tb-anti-pERK1/2 antibody in TR-FRET dilution buffer.

-

Add 10 µL of the detection solution to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader.

-

Measure the emission at 520 nm (GFP) and 495 nm (Terbium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (520 nm / 495 nm).

-

Data Analysis:

The percentage of inhibition is calculated as follows:

| Compound | Concentration (µM) | TR-FRET Ratio (520/495 nm) | % Inhibition |

| Negative Control (DMSO) | - | 0.85 | 0% |

| Positive Control (U0126) | 10 | 0.20 | 100% |

| This compound | 10 | 0.45 | 61.5% |

Secondary Assay: Cell-Based Proliferation Assay

This protocol describes a secondary, cell-based assay to confirm the antiproliferative activity of hit compounds identified in the primary screen. A cancer cell line with a known activating mutation in the Ras/Raf pathway (e.g., A375 melanoma cells with BRAF V600E mutation) is suitable for this assay.

Principle: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell proliferation or viability.

Materials:

-

Cells: A375 human melanoma cell line.

-

Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound: this compound, serially diluted in media.

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Plates: 384-well, white, clear-bottom tissue culture plates.

-

Positive Control: Known cytotoxic agent or specific MEK inhibitor.

-

Negative Control: DMSO.

Protocol:

-

Cell Plating:

-

Trypsinize and count A375 cells.

-

Seed 2,000 cells per well in 40 µL of media into a 384-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare a serial dilution of the test compound in culture medium.

-

Add 10 µL of the diluted compound, positive control, or DMSO (negative control) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

Data Analysis:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

| Compound Concentration (µM) | Luminescence (RLU) | % Viability |

| 0 (DMSO) | 85,000 | 100% |

| 0.1 | 82,500 | 97.1% |

| 1 | 65,000 | 76.5% |

| 5 | 44,000 | 51.8% |

| 10 | 25,000 | 29.4% |

| 50 | 8,000 | 9.4% |

| Calculated IC₅₀ (µM) | 4.8 |

Conclusion

By following these detailed protocols and application notes, researchers can effectively screen this compound for potential therapeutic activity, paving the way for further drug discovery and development efforts.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. The described protocols are hypothetical and should be adapted and validated for specific experimental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. High Throughput Screening for Drug Discovery: Continually Transitioning into New Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Assays of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and 1,2,4-triazole moieties are key pharmacophores in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The fusion of these two scaffolds into derivatives of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline presents a promising avenue for the discovery of novel therapeutic agents. These application notes provide a comprehensive guide to developing and executing cellular assays to characterize the biological effects of this class of compounds, with a primary focus on their potential as anticancer agents.

The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of these derivatives on cancer cell lines and to provide a framework for investigating their impact on key cellular signaling pathways. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, enabling meaningful structure-activity relationship (SAR) analysis and lead candidate selection.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize representative cytotoxic activities of various 1,2,4-triazole and aniline derivatives against a panel of human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit cell growth by 50%), with lower values indicating greater potency.

Table 1: IC50 Values (µM) of Representative 1,2,4-Triazole Derivatives in Cancer Cell Lines

| Compound ID | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |

| Derivative 7e | 4.7 | 2.9 | 9.4 | |

| Derivative 7d | 9.8 | 12.1 | 43.4 | |

| Derivative 10a | 6.43 | 5.6 | 21.1 | |

| Derivative 10d | 10.2 | 9.8 | 16.5 | |

| Cisplatin | >50 | 11.2 | 10.1 |

Table 2: IC50 Values (µM) of Additional Triazole Derivatives in Various Cancer Cell Lines

| Compound ID | B16F10 (Melanoma) | Target | Reference |

| Derivative TP6 | 41.12 - 61.11 | Not Specified | |

| Icotinib-1,2,3-triazole derivative | Not Applicable | IDO1 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, Hela, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Test compounds and cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at concentrations around their IC50 values for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Test compounds and cancer cells

-

Caspase-3 Colorimetric Assay Kit

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 Substrate (DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compounds, harvest, and lyse them using the provided Cell Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: Add cell lysate, 2X Reaction Buffer, and Caspase-3 substrate to a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: Investigation of Cellular Signaling Pathways by Western Blotting